molecular formula C8H19NO2 B8820597 acetic acid;hexan-1-amine CAS No. 23239-72-7

acetic acid;hexan-1-amine

Cat. No.: B8820597
CAS No.: 23239-72-7
M. Wt: 161.24 g/mol
InChI Key: HSULLSUSGAHAOJ-UHFFFAOYSA-N
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Description

acetic acid;hexan-1-amine is a chemical compound formed by the combination of 1-hexanamine and acetic acid in a 1:1 molar ratio. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a primary aliphatic amine with a six-carbon chain, making it a versatile building block in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanamine can be synthesized through several methods, including the reduction of hexanenitrile or the reaction of hexyl halides with ammonia. The acetate salt is then formed by reacting 1-hexanamine with acetic acid under controlled conditions. The reaction typically involves mixing equimolar amounts of 1-hexanamine and acetic acid, followed by heating to facilitate the formation of the salt.

Industrial Production Methods: Industrial production of 1-hexanamine, acetate (1:1) often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and yield. The process includes the purification of the final product through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: acetic acid;hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of hexanenitrile or hexanone.

    Reduction: Formation of hexylamine or hexanol.

    Substitution: Formation of hexyl halides or hexyl esters.

Scientific Research Applications

acetic acid;hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-hexanamine, acetate (1:1) involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The acetate group can participate in esterification reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

acetic acid;hexan-1-amine can be compared with other similar compounds, such as:

    Hexylamine: A primary amine with similar reactivity but without the acetate group.

    Hexyl Acetate: An ester with different chemical properties and applications.

    Hexanenitrile: A nitrile with distinct reactivity and uses in organic synthesis.

Uniqueness: this compound is unique due to its dual functionality, combining the properties of both an amine and an acetate. This makes it a valuable intermediate in various chemical reactions and industrial processes.

Properties

CAS No.

23239-72-7

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

acetic acid;hexan-1-amine

InChI

InChI=1S/C6H15N.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-7H2,1H3;1H3,(H,3,4)

InChI Key

HSULLSUSGAHAOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN.CC(=O)O

Origin of Product

United States

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